Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). [] It is classified as a GnRH agonist, exhibiting a higher binding affinity for GnRH receptors and a longer half-life than endogenous GnRH. [] In scientific research, triptorelin serves as a valuable tool to investigate and manipulate the hypothalamic-pituitary-gonadal (HPG) axis. Its applications extend to various fields, including reproductive biology, oncology, and endocrinology.
Molecular Structure Analysis
Reproductive Biology:
Ovarian Stimulation in Assisted Reproductive Technologies: Triptorelin is employed in various protocols for controlled ovarian hyperstimulation (COH) during in vitro fertilization (IVF) procedures. [, , ] Its role is to prevent premature ovulation by suppressing endogenous LH surge, allowing for the controlled development of multiple follicles. [] Research focuses on optimizing triptorelin protocols, including dosing regimens and cessation timing, to maximize IVF outcomes while minimizing risks like ovarian hyperstimulation syndrome (OHSS). [, , ]
Treatment of Central Precocious Puberty (CPP) in Girls: Triptorelin effectively suppresses pubertal development in girls with CPP, slowing down bone maturation and potentially improving final height. [, , ] Studies compare different triptorelin formulations, such as 1-month and 3-month depots, to assess their efficacy and safety in managing CPP. []
Oncology:
Androgen Deprivation Therapy (ADT) for Prostate Cancer: Triptorelin is a mainstay treatment for locally advanced and metastatic prostate cancer. [, , ] It induces a state of medical castration by suppressing testosterone production, inhibiting prostate cancer cell growth. Research evaluates the long-term efficacy of triptorelin, comparing it with other ADT options like surgical castration. []
Potential Anti-tumor Effects in Other Cancers: Studies explore triptorelin's potential in treating other hormone-sensitive cancers. Research suggests that triptorelin may have direct anti-proliferative effects on ovarian cancer cells, possibly through the modulation of GnRH receptor expression and interference with growth factor signaling pathways. [, , , , , ]
Protection Against Chemotherapy-Induced Ovarian Damage: Research indicates that triptorelin may protect ovarian function in premenopausal women undergoing chemotherapy. [, ] By temporarily suppressing ovarian activity, triptorelin could potentially reduce the risk of chemotherapy-induced premature ovarian failure.
Endocrinology:
Investigation of GnRH Receptor Function: Triptorelin serves as a valuable tool to investigate the function of GnRH receptors in various tissues and disease states. [, , ] Studies explore the endocrine responses to triptorelin in women with PCOS and hypothalamic amenorrhea to understand how GnRH receptor sensitivity may differ in these conditions. []
Exploration of GnRH Analog Effects on Growth and the GH Axis: Research using rat models investigates the long-term impacts of triptorelin on growth, growth hormone (GH) secretion, and hepatic GH receptors. [] These studies aim to understand the complex interplay between the GnRH and GH axes and their roles in regulating growth and development.
Future Directions
Development of Enhanced Triptorelin Analogs: Future research may focus on developing triptorelin analogs with improved properties, such as enhanced anti-proliferative activity or modified pharmacokinetic profiles. []
Personalized Triptorelin Treatment Strategies: Research is needed to develop personalized triptorelin treatment strategies based on individual patient characteristics and disease states. []
Further Exploration of Triptorelin's Potential in Other Cancers: Continued research is necessary to fully understand triptorelin's mechanisms of action and therapeutic potential in various cancer types, including ovarian cancer and tongue cancer. [, , , , ]
Refinement of Triptorelin Protocols in Assisted Reproduction: Further research should optimize triptorelin protocols in IVF to improve outcomes, minimize risks, and enhance patient convenience. [, , , ]
Related Compounds
Gonadorelin (Relefact)
Compound Description: Gonadorelin, also known as gonadotropin-releasing hormone (GnRH), is a naturally occurring decapeptide hormone. It acts on the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Gonadorelin is used clinically to diagnose and treat various endocrine disorders, including central precocious puberty (CPP) and infertility. [, , ]
Relevance: Gonadorelin is the endogenous ligand of the GnRHR, the same receptor targeted by triptorelin. Triptorelin is a synthetic analog of GnRH with a longer half-life and increased potency compared to the naturally occurring gonadorelin. Both compounds are used in the diagnosis of CPP through stimulation tests, with triptorelin emerging as a potential alternative when gonadorelin is unavailable. [, , ]
Leuprolide
Compound Description: Leuprolide, like triptorelin, is a synthetic GnRH agonist. It shares a similar mechanism of action, binding to GnRHR and initially stimulating gonadotropin release, followed by downregulation and suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Clinically, leuprolide is utilized in managing hormone-sensitive conditions, including prostate cancer, endometriosis, and precocious puberty. [, ]
Relevance: Leuprolide and triptorelin belong to the same class of GnRH agonists and exhibit comparable therapeutic applications. Both effectively suppress the HPG axis, making them suitable for treating hormone-dependent conditions. Direct comparison studies highlight subtle differences in their pharmacodynamic profiles, with triptorelin potentially demonstrating more potent LH suppression and a more pronounced impact on bone age advancement, leading to potentially different effects on final height in patients with precocious puberty. [, ]
Buserelin
Compound Description: Buserelin is another GnRH agonist prescribed for treating hormone-sensitive conditions, including prostate cancer, endometriosis, and uterine fibroids. Like triptorelin, it binds to GnRHR, leading to an initial surge in gonadotropin release, followed by receptor desensitization and HPG axis suppression. []
Relevance: Both buserelin and triptorelin are GnRH agonists with similar mechanisms of action and therapeutic applications. A direct comparative study investigated their efficacy in assisted reproductive technology (ART) cycles. The study found no significant differences in pregnancy or abortion rates between the two drugs, but the triptorelin group required fewer gonadotropin injections, suggesting potential advantages in terms of cost and patient convenience. []
Cetrorelix
Compound Description: Cetrorelix is a GnRH antagonist, unlike the agonist activity of triptorelin. Cetrorelix directly blocks GnRHR, leading to rapid suppression of gonadotropins without the initial stimulatory effect seen with GnRH agonists. This characteristic makes it valuable in specific clinical settings, such as controlled ovarian stimulation during assisted reproductive technologies, where preventing premature LH surges is crucial. []
Relevance: Cetrorelix provides a contrasting mechanism of action to triptorelin, despite both targeting GnRHR. While both drugs ultimately suppress the HPG axis, cetrorelix achieves this through direct receptor blockade, avoiding the initial flare-up of gonadotropins seen with triptorelin. This distinction makes them suitable for different clinical applications and necessitates careful consideration when choosing between GnRH antagonists and agonists. []
Exemestane
Compound Description: Exemestane is an aromatase inhibitor, acting by blocking the enzyme responsible for converting androgens to estrogens. It is primarily used in treating hormone receptor-positive breast cancer in postmenopausal women, where reducing estrogen levels is critical for therapeutic efficacy. [, ]
Relevance: Exemestane, while not structurally related to triptorelin, represents a different approach to managing hormone-sensitive cancers. Studies investigated the combined use of exemestane and triptorelin in premenopausal women with breast cancer. Triptorelin suppresses ovarian function, creating a temporary postmenopausal state, which enhances the efficacy of exemestane in reducing estrogen levels. This combination therapy highlights the potential for synergistic effects when targeting different aspects of hormone production and signaling pathways. [, ]
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist in breast tissue but can exhibit estrogenic effects in other tissues like the uterus and bone. It is widely used in treating and preventing hormone receptor-positive breast cancer. [, ]
Relevance: Tamoxifen, like exemestane, offers a distinct approach to managing hormone-sensitive cancers compared to triptorelin. Studies evaluated the endocrine effects of combining triptorelin with either tamoxifen or letrozole in premenopausal women with breast cancer. Results showed that combining triptorelin with either tamoxifen or letrozole effectively suppressed estrogen levels, but the combination with letrozole achieved a more substantial reduction compared to the tamoxifen combination. [, ]
Letrozole
Compound Description: Letrozole, similar to exemestane, is an aromatase inhibitor that blocks estrogen production. It is utilized in treating hormone receptor-positive breast cancer in postmenopausal women and is also used off-label in premenopausal women with ovarian suppression therapy. [, ]
Relevance: Letrozole, like exemestane, works synergistically with triptorelin in managing hormone-sensitive cancers in premenopausal women. Studies directly compared the endocrine effects of letrozole plus triptorelin versus tamoxifen plus triptorelin in premenopausal women with breast cancer. The results demonstrated that the combination of letrozole and triptorelin resulted in a more potent suppression of estrogen levels compared to the combination of tamoxifen and triptorelin. This finding suggests that using letrozole alongside triptorelin for ovarian suppression may be a more effective strategy for achieving greater estrogen reduction. [, ]
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy drug that inhibits DNA and RNA synthesis, thereby interfering with cell division. It is used to treat various cancers, including colorectal, breast, and ovarian cancers. []
Relevance: While not structurally related to triptorelin, 5-FU is used in studies investigating triptorelin's protective effects against chemotherapy-induced ovarian damage. Research indicates that triptorelin can mitigate ovarian damage caused by 5-FU, potentially by modulating hormone levels and influencing the expression of apoptosis-related proteins like Bcl-2 and Bax. This protective effect highlights a potential clinical benefit of triptorelin in preserving ovarian function during chemotherapy. []
Degarelix
Compound Description: Degarelix is another GnRH antagonist, similar to cetrorelix in its mechanism of action. It directly blocks GnRHR, leading to rapid suppression of gonadotropins without the transient initial surge seen with GnRH agonists. This characteristic makes it particularly useful in scenarios where rapid testosterone suppression is crucial, such as in the treatment of prostate cancer. []
Relevance: Degarelix and triptorelin represent two different approaches to modulating the HPG axis. While both can ultimately achieve suppression of testosterone production, degarelix achieves this through direct and immediate GnRHR blockade, while triptorelin, as an agonist, initially stimulates gonadotropin release before achieving suppression. A study directly compared the two drugs in premenopausal women with breast cancer receiving letrozole. The results showed that degarelix induced ovarian function suppression significantly faster than triptorelin and maintained it more consistently throughout the treatment period. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Triptorelin Pamoate is the pamoate salt of triptorelin, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04) A potent synthetic long-acting agonist of GONADOTROPIN-RELEASING HORMONE with D-tryptophan substitution at residue 6.
Potent galanin receptor 2/3 (GAL2/GAL3) agonist (EC50 values are 45.7 and 112.2 nM, respectively). Exhibits no significant activity at galanin receptor 1. Endogenous satiety-inducing peptide; inhibits long chain fatty acid uptake by adipocytes and decreases food consumption in diet-induced obese mice and rats. Attenuates LH secretion in goldfish. Exhibits anxiolytic effects in vivo.
Bisepoxy Juvenile Hormone III (mixture of diastereomers) is a sesquiterpenoid biosynthesized via the mevalonate pathway in the ring-glands of higher dipterans. High affinity PKA inhibitor (Ki = 2.3 nM).
TAT-Gap19 is a cell penetrant analog of a connexin 43 (Cx43) hemichannels selective blocker Gap19. TAT-Gap19 inhibits TAT-Gap19 in mice brain without affecting gap junction channels. TAT-Gap19 is a N-terminal transactivator of transcription (TAT) motif promotes membrane permeability and increases inhibitory effect of Gap19.
Teduglutide is a 33-membered polypeptide consisting of His, Gly, Asp, Gly, Ser, Phe, Ser, Asp, Glu, Met, Asn, Thr, Ile, Leu, Asp, Asn, Leu, Ala, Ala, Arg, Asp, Phe, Ile, Asn, Trp, Leu, Ile, Gln, Thr, Lys, Ile, Thr and Asp residues joined in sequence. A glucagon-like peptide-2 receptor agonist used for the treatment of short-bowel syndrome. It has a role as a glucagon-like peptide-2 receptor agonist, a metabolite, an antioxidant and a protective agent. Teduglutide is a glucagon-like peptide-2 (GLP-2) analogue. It is made up of 33 amino acids and is manufactured using a strain of Escherichia coli modified by recombinant DNA technology. Teduglutide differs from GLP-2 by one amino acid (alanine is substituted by glycine). The significance of this substitution is that teduglutide is longer acting than endogenous GLP-2 as it is more resistant to proteolysis from dipeptidyl peptidase-4. FDA approved on December 21, 2012.